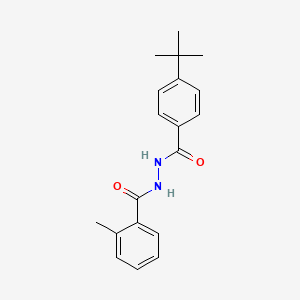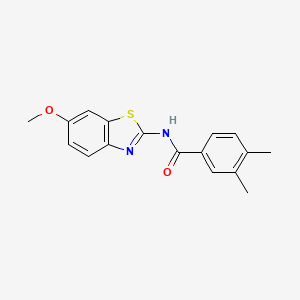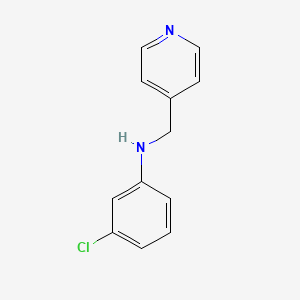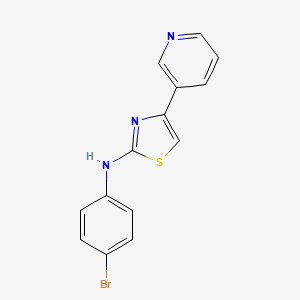![molecular formula C14H14N4O B5650519 6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5650519.png)
6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves multi-step reactions, including cyclocondensation, Friedlander condensation, and catalyzed reactions involving various reagents and catalysts. For instance, naphthyridine derivatives have been synthesized using cyclocondensation of ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate, indicating a stepwise approach to constructing the naphthyridine core structure through reactions that involve functional group transformations and ring closure mechanisms (Rao, Hariprasad, & Venkanna, 2023).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives, including 6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one, is characterized by the presence of two nitrogen atoms in the bicyclic system, which significantly influences their chemical behavior and interaction with biological targets. Structural analysis is typically supported by spectral data, including IR, 1H NMR, and MS, to confirm the composition and configuration of the synthesized molecules (Jachak et al., 2011).
Chemical Reactions and Properties
Naphthyridine derivatives participate in various chemical reactions, including catalyzed C-H bond arylation and cycloaddition reactions, that enhance their complexity and utility in chemical synthesis. These reactions exhibit good substrate scope, functional group compatibility, and yield products with significant chemoselectivity (Yang et al., 2015).
Propiedades
IUPAC Name |
6-(3-pyrazol-1-ylpropyl)-1,6-naphthyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14-12-4-1-6-15-13(12)5-11-17(14)8-3-10-18-9-2-7-16-18/h1-2,4-7,9,11H,3,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREMCLNNIIFYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN(C2=O)CCCN3C=CC=N3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5650438.png)
![6-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5650439.png)

![(1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650456.png)

![propyl 4-{[(3'-methoxybiphenyl-2-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5650483.png)
![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)
![2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)

![N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5650500.png)
![2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)

![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)
![isopropyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B5650527.png)